Aniline; butanal
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Overview
Description
Aniline: Aniline and butanal are two distinct organic compounds with unique properties and applications. is an aromatic amine with the formula C₆H₅NH₂, consisting of a phenyl group attached to an amino group. It is a colorless to slightly yellow liquid with a characteristic odor. Butanal , also known as butyraldehyde, is an aldehyde with the formula CH₃(CH₂)₂CHO. It is a colorless flammable liquid with a pungent odor.
Preparation Methods
Aniline
Reduction of Nitrobenzene: Aniline is commonly prepared by the reduction of nitrobenzene using reducing agents such as iron filings and hydrochloric acid, or catalytic hydrogenation over a palladium catalyst.
Amination of Chlorobenzene: Another method involves the amination of chlorobenzene using ammonia in the presence of a copper catalyst.
Hofmann Rearrangement: Aniline can also be synthesized via the Hofmann rearrangement of benzamide using bromine and sodium hydroxide.
Butanal
Hydroformylation of Propylene: Butanal is primarily produced by the hydroformylation of propylene, where propylene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst.
Catalytic Dehydrogenation of Butanol: Another method involves the catalytic dehydrogenation of butanol.
Chemical Reactions Analysis
Aniline
Electrophilic Aromatic Substitution: Aniline undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. Common reagents include nitric acid, sulfuric acid, and halogens.
Acylation and Alkylation: Aniline can be acylated using acyl chlorides or anhydrides and alkylated using alkyl halides.
Oxidation: Aniline can be oxidized to nitrosobenzene, nitrobenzene, or azobenzene using oxidizing agents like potassium permanganate or hydrogen peroxide.
Butanal
Oxidation: Butanal can be oxidized to butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Butanal can be reduced to butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Butanal can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form larger molecules.
Scientific Research Applications
Aniline
Chemistry: Aniline is used as a precursor in the synthesis of dyes, polymers, and pharmaceuticals.
Biology: Aniline derivatives are used in the study of enzyme inhibition and protein interactions.
Medicine: Aniline is used in the synthesis of drugs such as paracetamol (acetaminophen).
Industry: Aniline is used in the production of polyurethane foams, rubber chemicals, and herbicides.
Butanal
Chemistry: Butanal is used as an intermediate in the synthesis of various chemicals, including plasticizers and solvents.
Biology: Butanal is used in the study of metabolic pathways and enzyme reactions.
Medicine: Butanal derivatives are used in the synthesis of pharmaceuticals.
Industry: Butanal is used in the production of resins, rubber accelerators, and flavoring agents.
Mechanism of Action
Aniline
Aniline exerts its effects primarily through its ability to undergo electrophilic aromatic substitution reactions. The amino group activates the benzene ring towards electrophilic attack, making it more reactive. Aniline derivatives can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Butanal
Butanal acts as an electrophile in various chemical reactions due to the presence of the carbonyl group. It can form imines with amines and undergo nucleophilic addition reactions. Butanal derivatives can interact with enzymes and other proteins, affecting metabolic pathways.
Comparison with Similar Compounds
Aniline
Phenol: Similar to aniline, phenol has a hydroxyl group attached to a benzene ring. phenol is more acidic and less nucleophilic than aniline.
Toluidine: Toluidine is similar to aniline but has a methyl group attached to the benzene ring. It has similar reactivity but different physical properties.
Butanal
Propionaldehyde: Propionaldehyde is similar to butanal but has one less carbon atom. It has similar reactivity but different physical properties.
Pentanal: Pentanal is similar to butanal but has one more carbon atom. It has similar reactivity but different physical properties.
Properties
IUPAC Name |
bis(2-hydroxyphenoxy)borinate;carbamimidoyl-bis(2-methylphenyl)azanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.C12H10BO5/c1-11-7-3-5-9-13(11)18(15(16)17)14-10-6-4-8-12(14)2;14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15/h3-10H,1-2H3,(H3,16,17);1-8,14-15H/q;-1/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQDEOGKJWZKBI-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])(OC1=CC=CC=C1O)OC2=CC=CC=C2O.CC1=CC=CC=C1[NH+](C2=CC=CC=C2C)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16971-82-7 |
Source
|
Record name | Borate(1-), bis[1,2-benzenediolato(2-)-.kappa.O1,.kappa.O2]-, (T-4)-, hydrogen, compd. with N,N'-bis(2-methylphenyl)guanidine (1:1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrogen bis[benzene-o-diolato(2-)-O,O']borate(1-), compound with N,N'-di-o-tolylguanidine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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